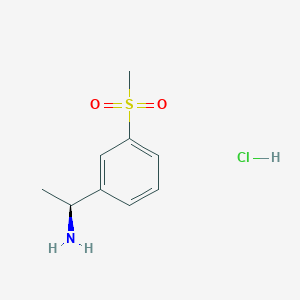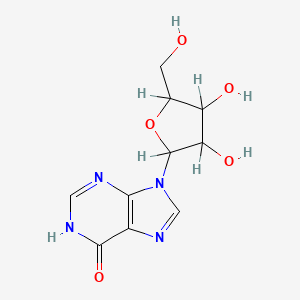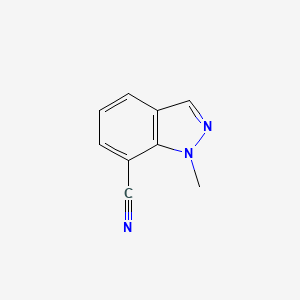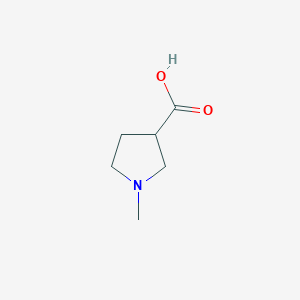
Tetrakis(butoxyethoxyethoxy)silane
Overview
Description
Tetrakis(butoxyethoxyethoxy)silane, also known as TBESE, is an important organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a wide range of uses in various fields, including materials science, chemistry, and biology.
Scientific Research Applications
Synthesis and Chemical Properties
- Tetrakis(dimethoxyboryl)silane, derived from silicon tetrachloride, lithium, and dimethoxyboron chloride, is notable for its oxidative or hydrolytic cleavage susceptibility, while maintaining stability during transesterification with ethylene glycol (Wilcsek, Matteson, & Douglas, 1976).
- Tetrakis(4-N-tert-butyl-N-aminoxylphenyl)silane, studied using EPR spectroscopy and crystallography, demonstrates silicon's role as a weak intramolecular exchange linker for polynitroxides (Liao, Baskett, Lahti, & Palacio, 2002).
Synthesis of Carboxamides and Other Compounds
- Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is used as a mild dehydrating agent in forming various carboxamides from corresponding carboxylic acids and amines (Tozawa, Yamane, & Mukaiyama, 2005).
- Tetrakis(trimethylsiloxy)silane is used in the synthesis of branched polysiloxanes, undergoing Pt-catalyzed hydrosilylation with unsaturated epoxides (Cai & Weber, 2004).
Applications in Materials Science
- Tetrakis(trimethylsiloxy)silane has been used to create a unique hierarchical network structure with bimodal pore size distribution in silica monoliths (Brandhuber, Torma, Raab, Peterlik, Kulak, & Hüsing, 2005).
- A study on tetrakis(trimethylsilyl)silane highlights its unique physical and chemical properties due to its high degree of symmetry and branched-chain structure (Gilman & Smith, 1964).
Advanced Applications
- Silicone elastomer biomaterials have been developed using higher molecular weight tetra(alkoxy)silanes, such as tetra(oleyloxy)silane, as crosslinkers, displaying unique properties like persistent lubricous surfaces (Woolfson, Malcolm, Gorman, Jones, Brown, & McCullagh, 2003).
- Glycol alkoxysilane–polysaccharide hybrids, utilizing tetrakis(2-hydroxyethyl)silane, have been proposed for the conservation of historical building stones, demonstrating compatibility with natural polysaccharides (Meléndez-Zamudio, Bravo-Flores, Ramírez-Oliva, Guerra-Contreras, Álvarez-Guzmán, Zárraga-Núñez, Villegas, Martínez-Rosales, & Cervantes, 2021).
properties
IUPAC Name |
tetrakis[2-(2-butoxyethoxy)ethyl] silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O12Si/c1-5-9-13-33-17-21-37-25-29-41-45(42-30-26-38-22-18-34-14-10-6-2,43-31-27-39-23-19-35-15-11-7-3)44-32-28-40-24-20-36-16-12-8-4/h5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXWILZFZQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCO[Si](OCCOCCOCCCC)(OCCOCCOCCCC)OCCOCCOCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(butoxyethoxyethoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



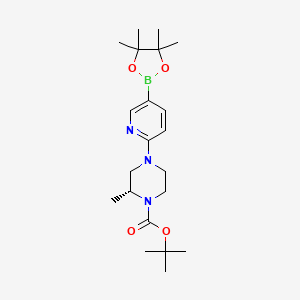


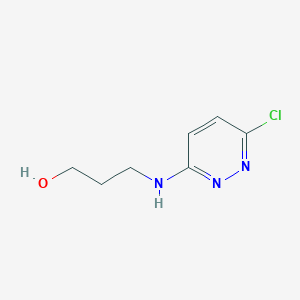

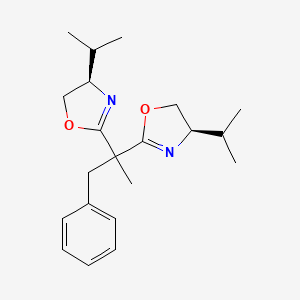

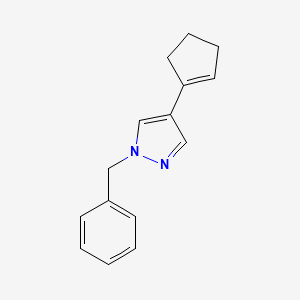
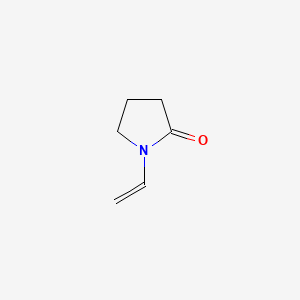
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
